N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide, known for its complex structure and potential applications in medicinal chemistry, is a compound that combines elements of piperidine, quinoxaline, and sulfamoyl functionalities. This compound is classified under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of nitrogen-containing rings.
The molecular formula of this compound is , with a molecular weight of approximately 297.38 g/mol. The compound's structure features a piperidine ring attached to an acetamide group and a sulfamoyl-substituted phenyl group, making it a subject of interest for various chemical and biological studies.
The synthesis of N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoxaline derivative, which can be synthesized through cyclization reactions involving ortho-diamines and α,β-unsaturated carbonyl compounds.
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yields and purity. Typically, reactions are conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide can be represented in various formats:
InChI=1S/C13H19N3O3S/c14-20(18,19)12-6-4-11(5-7-12)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)(H2,14,18,19)
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
The structural analysis reveals key functional groups:
N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide may undergo several chemical reactions relevant to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is hypothesized based on its structural components:
Relevant data from studies indicate that this compound exhibits moderate stability in physiological conditions but may require protective measures during storage and handling .
N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide has several scientific applications:
The ongoing research into this compound highlights its importance in drug discovery and development within medicinal chemistry .
This comprehensive analysis underscores the significance of N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide in various scientific fields while providing insights into its synthesis, structure, properties, and potential applications.
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: